4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one
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Overview
Description
4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound with a complex structure It is characterized by the presence of an oxazole ring, a benzylidene group, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 2,4-dimethoxy-3-methylbenzaldehyde with 2-phenyloxazol-5(4H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and purification would apply, with potential optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dimethoxy-6-methylbenzylidene)-2-phenyloxazol-5(4H)-one
- 2-(3,4-Dimethoxyphenyl)-4-quinolinecarbohydrazide
- 3,4-Dimethoxy-alpha-mercaptocinnamic acid
Uniqueness
4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the benzylidene moiety.
Properties
Molecular Formula |
C19H17NO4 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
(4E)-4-[(2,4-dimethoxy-3-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H17NO4/c1-12-16(22-2)10-9-14(17(12)23-3)11-15-19(21)24-18(20-15)13-7-5-4-6-8-13/h4-11H,1-3H3/b15-11+ |
InChI Key |
BNGSGMUIQBOSIZ-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1OC)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OC |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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